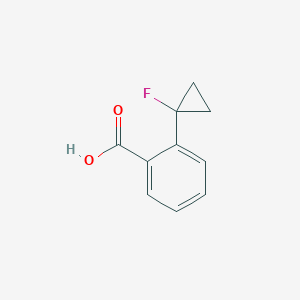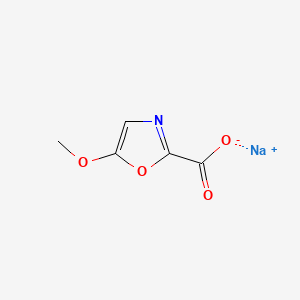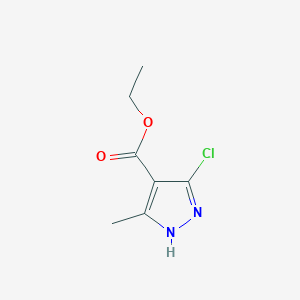
N-(6-bromopyridin-2-yl)-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromopyridin-2-yl)-2,2,2-trifluoroacetamide: is an organic compound with the molecular formula C7H4BrF3N2O . It is a derivative of pyridine, characterized by the presence of a bromine atom at the 6th position and a trifluoroacetamide group at the 2nd position. This compound is primarily used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromopyridin-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 6-bromopyridine with trifluoroacetic anhydride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure includes dissolving 6-bromopyridine in an appropriate solvent, adding trifluoroacetic anhydride, and heating the mixture to facilitate the reaction. After completion, the product is isolated through crystallization or other purification techniques .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, ensuring high-quality production.
Análisis De Reacciones Químicas
Types of Reactions: N-(6-bromopyridin-2-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of various substituted pyridine derivatives.
Oxidation Reactions: Formation of pyridine oxides.
Reduction Reactions: Formation of pyridine amines.
Aplicaciones Científicas De Investigación
N-(6-bromopyridin-2-yl)-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor modulators. It is used to investigate the biological activity of pyridine derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It is used in the development of new drug candidates.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(6-bromopyridin-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding. The trifluoroacetamide group enhances the compound’s stability and binding affinity, contributing to its biological effects .
Comparación Con Compuestos Similares
- N-(6-bromopyridin-2-yl)-N-methylacetamide
- (6-bromopyridin-2-yl)methanol
- 2-(6-bromopyridin-2-yl)-2-methylpropanenitrile
Comparison: N-(6-bromopyridin-2-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. Compared to N-(6-bromopyridin-2-yl)-N-methylacetamide, it exhibits higher stability and binding affinity. The trifluoroacetamide group also enhances its lipophilicity, making it more suitable for certain applications in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H4BrF3N2O |
|---|---|
Peso molecular |
269.02 g/mol |
Nombre IUPAC |
N-(6-bromopyridin-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C7H4BrF3N2O/c8-4-2-1-3-5(12-4)13-6(14)7(9,10)11/h1-3H,(H,12,13,14) |
Clave InChI |
LHOJGOSLWPYNLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Br)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13915474.png)
![5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13915476.png)
![[(3S,4R)-4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13915483.png)

![(17R)-1,2-dideuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13915486.png)

![1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13915492.png)





![2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol](/img/structure/B13915545.png)

